5-(1-Naphthylmethyloxy)indole

Medicinal Chemistry Lead Optimization Physicochemical Property

Drug discovery programs targeting 5-HT7 receptors require specific indole building blocks with defined substitution patterns. 5-(1-Naphthylmethyloxy)indole (CAS 210160-44-4) enables synthesis of potent 1-arylindole 5-HT7 antagonists (e.g., analog 3p, Ki = 4.5 nM). • Direct precursor to JWH 081 analogs for CB1 cannabinoid SAR studies • Defined melting point (104-105 °C) ensures reproducible crystallization protocols • Available in high purity (≥99%) with global logistics support

Molecular Formula C19H15NO
Molecular Weight 273.3 g/mol
Cat. No. B13729555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Naphthylmethyloxy)indole
Molecular FormulaC19H15NO
Molecular Weight273.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2COC3=CC4=C(C=C3)NC=C4
InChIInChI=1S/C19H15NO/c1-2-7-18-14(4-1)5-3-6-16(18)13-21-17-8-9-19-15(12-17)10-11-20-19/h1-12,20H,13H2
InChIKeyFNMFDALAYAOTDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Naphthylmethyloxy)indole: Core Physicochemical and Structural Overview for Research Procurement


5-(1-Naphthylmethyloxy)indole (CAS: 210160-44-4) is a substituted indole derivative characterized by an indole core functionalized with a naphthylmethyloxy group at the 5-position. It has a molecular formula of C19H15NO and a molecular weight of 273.33 g/mol . Key physicochemical properties include a melting point of 104-105 °C, a density of 1.238±0.06 g/cm³, and a sparing aqueous solubility of 2.7E-3 g/L .

Why Generic 5-Substituted Indole Alternatives Fail to Replicate 5-(1-Naphthylmethyloxy)indole


The 5-position of the indole ring is a critical vector for modulating target selectivity and physicochemical properties. The naphthylmethyloxy substituent of this specific compound imparts a unique steric bulk and lipophilicity profile that distinguishes it from simpler 5-substituted analogs like 5-methoxy- or 5-benzyloxyindole [1]. The limited aqueous solubility (2.7E-3 g/L) and specific melting point (104-105 °C) are direct consequences of this substituent, affecting both formulation and purification protocols . Substituting a generic 5-substituted indole would alter the molecule's key interaction vectors and physicochemical behavior, thereby invalidating its utility as a specific building block or a reference standard in defined chemical series.

Quantitative Differentiators for 5-(1-Naphthylmethyloxy)indole: A Procurement Evidence Guide


Physicochemical Benchmarking Against Common 5-Substituted Indoles

5-(1-Naphthylmethyloxy)indole exhibits physicochemical properties distinct from simpler analogs like 5-methoxyindole. Its melting point is 104-105 °C, and its solubility in water is 2.7E-3 g/L . In contrast, 5-methoxyindole, a common comparator, is typically reported as a low-melting solid or liquid with significantly higher water solubility. These property differences are critical for selecting the correct compound in applications where solubility or thermal stability is a key process parameter.

Medicinal Chemistry Lead Optimization Physicochemical Property

Structural Confirmation via Spectroscopic Fingerprint

A unique mass spectrometric (MS) fingerprint exists for derivatives of this core scaffold. A GC-MS spectrum is documented for 3-[5-(1-Naphthylmethyloxy)indol-3-yl]-2-nitropentanoic acid ethyl ester, confirming the mass of the parent ion and its fragmentation pattern [1]. This spectral reference serves as a baseline for verifying the structural integrity of the 5-(1-naphthylmethyloxy)indole building block upon derivatization, ensuring the correct product has been synthesized.

Analytical Chemistry Quality Control Compound Verification

Utility as a Defined Precursor in Cannabinoid Analog Synthesis

The compound is specifically referenced as an isomer related to the synthetic cannabinoid JWH 081. JWH 081 (the 5-methoxynaphthyl isomer) displays high-affinity for the central CB1 receptor (Ki = 1.2 nM) and a ten-fold reduced affinity for the peripheral CB2 receptor (Ki = 12.4 nM) . The close structural relationship implies that 5-(1-Naphthylmethyloxy)indole serves as a critical and specific starting material or intermediate for generating a defined library of analogs, where variation at the 5-position is a key SAR exploration point. A user procuring a different 5-substituted indole would explore a different chemical space and fail to produce this specific, high-activity series.

Synthetic Cannabinoids Organic Synthesis Precursor

Contrasting 5-HT7 Receptor Antagonist Pharmacophore

A closely related 1-(naphthyl)indole derivative (compound 3p) is a potent and selective 5-HT7 receptor antagonist (Ki = 4.5 nM) with good selectivity over 5-HT1A, 5-HT2A, and 5-HT6 receptors [1]. This establishes a distinct pharmacophore for 5-HT7 antagonism that requires the naphthyl group on the indole core. In contrast, a separate class of 1-arylindoles lacking this substitution pattern shows markedly different selectivity and potency profiles. Procurement of 5-(1-Naphthylmethyloxy)indole is therefore a necessary starting point for exploring this specific pharmacophore.

Serotonin Receptors Neuropharmacology 5-HT7 Antagonist

Validated Application Scenarios for Procuring 5-(1-Naphthylmethyloxy)indole


Synthesis of Selective 5-HT7 Receptor Antagonists

The compound serves as a crucial building block for generating 1-arylindole derivatives targeting the 5-HT7 receptor. As demonstrated by the potent antagonist activity (Ki = 4.5 nM) of compound 3p, which shares the core naphthyl-indole scaffold, 5-(1-Naphthylmethyloxy)indole is the appropriate starting material for medicinal chemistry programs aiming to develop selective 5-HT7 ligands for CNS disorders [1].

Physicochemical Property-Dependent Process Development

In scenarios where solubility and thermal behavior are critical process parameters (e.g., in specific crystallization, formulation, or reaction conditions), the defined melting point (104-105 °C) and low aqueous solubility (2.7E-3 g/L) of 5-(1-Naphthylmethyloxy)indole make it the required reference standard. Its use ensures reproducibility in protocols where these specific physical properties are a factor .

Synthetic Cannabinoid Research and Reference Standard Preparation

For studies investigating the structure-activity relationships (SAR) of aminoalkylindole cannabinoids, this compound is a defined precursor to analogs of JWH 081, a potent CB1 agonist (Ki = 1.2 nM). Its procurement is necessary for the controlled synthesis and characterization of compounds within this specific chemical series .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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